REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:21])[N:7]([CH3:20])[CH2:8][CH2:9][O:10][C:11]1[C:12](Cl)=[N:13][C:14]([Cl:18])=[N:15][C:16]=1[Cl:17])([CH3:4])([CH3:3])[CH3:2].[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.C(N(CC)CC)C>C(O)C>[C:1]([O:5][C:6](=[O:21])[N:7]([CH2:8][CH2:9][O:10][C:11]1[C:16]([Cl:17])=[N:15][C:14]([Cl:18])=[N:13][C:12]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1)[CH3:20])([CH3:2])([CH3:3])[CH3:4]
|
Name
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methyl-[2-(2,4,6-trichloro-pyrimidin-5-yloxy)-ethyl]-carbamic acid tert-butyl ester
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Quantity
|
1.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(CCOC=1C(=NC(=NC1Cl)Cl)Cl)C)=O
|
Name
|
|
Quantity
|
130 μL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
417 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between ethyl acetate and water
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with further ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CCOC=1C(=NC(=NC1N1CCOCC1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |